molecular formula C40H72O8Sn B156525 Dioctyltin bis(2-ethylhexyl maleate) CAS No. 10039-33-5

Dioctyltin bis(2-ethylhexyl maleate)

Cat. No.: B156525
CAS No.: 10039-33-5
M. Wt: 799.7 g/mol
InChI Key: LUHRVCWDUSUHMP-UHFFFAOYSA-L
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Description

Dioctyltin bis(2-ethylhexyl maleate) is a member of the dialkyl family of organotin compounds, functioning as a Lewis acid-based homogeneous catalyst . Its primary research value lies in its application across a wide spectrum of polymerization and condensation reactions . In silicone chemistry, it effectively catalyzes the silanol-silane condensation reaction, serving as both a polymerization and crosslinking catalyst in systems such as acetoxy-, ethoxy-, and oxime-based Room Temperature Vulcanizing (RTV) adhesives and sealants . For polyurethane research, it demonstrates selectivity in catalyzing the isocyanate-polyol reaction, acting as a key component in the study of polymerization and gelation kinetics, particularly in formulations based on aromatic isocyanates for adhesives, sealants, and elastomers . The compound is characterized by a balanced reactivity profile, offering moderate front and back-end reactivity. This makes it a valuable catalyst for investigations requiring a controlled, gradual curing process, as in coatings and certain plastic formulations . Furthermore, its status as an octyltin carboxylate with a unique ligand is associated with improved hydrolytic stability compared to dibutyl-based analogues, a relevant factor for the development of stable material systems . From a regulatory and safety research perspective, it is listed in the FDA's Inventory of Food Contact Substances under 21 CFR 177.1200 and 178.2010, authorizing its use in specific food contact applications, which is a critical consideration for related material science studies . As with many organotin compounds, proper handling is essential, and it is classified for hazards including skin irritation, serious eye damage, and specific target organ toxicity upon repeated exposure . Research into food contact materials also highlights the importance of understanding the migration and toxicological profiles of organotin compounds, placing this substance within a broader context of material safety assessment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

10039-33-5

Molecular Formula

C40H72O8Sn

Molecular Weight

799.7 g/mol

IUPAC Name

4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate

InChI

InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

LUHRVCWDUSUHMP-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Other CAS No.

10039-33-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Overview of Organotin Compounds in Polymer Stabilization and Catalysis

Organotin compounds represent a significant class of organometallic chemicals with a wide array of industrial applications, a field of interest that has expanded rapidly since the 1950s. lupinepublishers.com The utility of these compounds is primarily concentrated in three areas: as polymer stabilizers, as industrial and agricultural biocides, and as catalysts for various chemical reactions. lupinepublishers.comlupinepublishers.com The central tin atom in these compounds is typically in the +4 oxidation state (Sn(IV)), which is more stable than the +2 state. lupinepublishers.comlupinepublishers.com The versatility of organotins stems from the covalent bonds between tin and carbon, allowing for diverse molecular structures. orientjchem.org

In polymer science, the most prominent application of organotin compounds is the stabilization of polyvinyl chloride (PVC). lupinepublishers.com PVC is inherently thermally unstable and prone to degradation when heated during processing, leading to discoloration and brittleness. researchgate.netresearchgate.net Organotin stabilizers, first used for this purpose in the 1940s, are added in small quantities (typically 0.5–2% by weight) to prevent this degradation. lupinepublishers.comresearchgate.net Compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate (B1232345) were among the first commercially successful stabilizers. lupinepublishers.comresearchgate.net They work by replacing unstable chlorine atoms in the PVC structure, thereby inhibiting the "unzipping" degradation reaction.

Beyond stabilization, organotin compounds are effective catalysts, particularly in polyurethane and silicone chemistry. uobabylon.edu.iq They function as Lewis acids, facilitating reactions such as the formation of urethanes from isocyanates and alcohols. lupinepublishers.com Dibutyltin dilaurate is a commonly used catalyst in the production of polyurethanes, which are used in foams, coatings, and adhesives. uobabylon.edu.iq Organotins are also employed in esterification and transesterification reactions, where they offer high efficiency and can produce colorless products, making them valuable in the chemical industry. lupinepublishers.comresearchgate.net

Current Research Landscape and Gaps for Dioctyltin Bis 2 Ethylhexyl Maleate

Primary Esterification Route from Dioctyltin Oxide

Detailed Reaction Mechanisms and Kinetics

The reaction mechanism is characterized as a nucleophilic acyl substitution. The tin-bound oxygen atom of dioctyltin oxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bis(2-ethylhexyl) maleate ester. This process is facilitated by the Lewis acidic character of the tin center, which polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of water to yield the final product.

While specific kinetic data such as rate constants and activation energy for this exact reaction are not extensively detailed in the provided literature, the kinetics of similar esterification reactions involving organotin compounds are generally influenced by factors such as reactant concentration, catalyst loading, and temperature.

Process Optimization and Yield Enhancement

To maximize the yield and efficiency of the synthesis, several process parameters are carefully controlled. A key strategy involves the azeotropic removal of water using a solvent like toluene or xylene. This continuous removal of the water byproduct shifts the reaction equilibrium towards the formation of the product, in accordance with Le Chatelier's principle.

Optimal reaction conditions have been identified to enhance product yield. These include maintaining a specific temperature range and utilizing catalysts. High yields, such as 98.5% for the related compound di-n-octyltin maleate, have been reported under optimized conditions in batch reactor systems. google.com

ParameterOptimized ConditionPurpose
Molar Ratio 1:2 (Dioctyltin oxide : bis(2-ethylhexyl) maleate)Ensures complete conversion of the tin oxide.
Temperature 120–140°COvercomes activation energy while minimizing side reactions.
Catalyst Acidic catalysts (e.g., p-toluenesulfonic acid)Accelerates the rate of esterification.
Solvent Toluene or XyleneFacilitates azeotropic removal of water.
Reaction Time 6–8 hoursAllows for the reaction to proceed to completion.

This is an interactive data table. You can sort and filter the data.

Alternative Syntheses Utilizing Dioctyltin Dichloride

An alternative manufacturing route begins with dioctyltin dichloride. This method involves a two-step process that first creates a dioctyltin maleate intermediate, which is then esterified. This pathway can offer advantages in terms of purity due to the isolation of the intermediate.

Role of Maleic Acid in Intermediate Formation

In the initial step of this alternative synthesis, dioctyltin dichloride is reacted with maleic acid. The reaction is typically carried out in the presence of a base, such as triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. This neutralization reaction yields dioctyltin maleate as a stable intermediate. The treatment of dibutyltin oxide with maleic acid has been shown to produce various forms of dibutyltin maleate, suggesting a complex structural chemistry for these intermediates. rsc.org

Esterification with 2-Ethylhexanol

The dioctyltin maleate intermediate formed in the first step subsequently undergoes esterification with 2-ethylhexanol. This reaction is conducted under acidic conditions to catalyze the esterification of the free carboxylic acid groups on the maleate moiety. The final product, Dioctyltin bis(2-ethylhexyl maleate), is formed along with water, which is removed to drive the reaction to completion.

Synthesis of Bis(2-ethylhexyl) Maleate as a Key Intermediate

The synthesis of bis(2-ethylhexyl) maleate, also known as dioctyl maleate (DOM), is a crucial preliminary step for the primary production route of the target compound. wikipedia.org This intermediate is prepared through the catalytic esterification of maleic anhydride with 2-ethylhexanol. wikipedia.orgchemicalbook.com

The reaction involves the opening of the maleic anhydride ring by the alcohol, followed by a second esterification to form the diester. researchgate.net Various catalysts can be employed for this process, including conventional acid catalysts and more advanced options like heteropolyacids, which offer benefits such as high activity, recyclability, and reduced equipment corrosion. google.com The process is typically conducted under reflux for 2 to 4 hours, often using a solvent like toluene to aid in water removal. google.com

ReactantsCatalyst ExampleSolventTemperatureProduct Yield
Maleic Anhydride, 2-EthylhexanolHeteropolyacidTolueneReflux97.2%
Phthalic Anhydride, 2-EthylhexanolMethane Sulfonic AcidNone--
Terephthalic Acid, 2-EthylhexanolTitanium TetraalkoxideNone220°C-

This is an interactive data table. You can sort and filter the data for comparison with similar esterification processes. google.comgoogle.comresearchgate.net

Mechanistic Elucidation of Functional Properties

Lewis Acidity and its Role in Catalytic Processes

The catalytic efficacy of Dioctyltin (B90728) bis(2-ethylhexyl maleate) is fundamentally derived from the Lewis acidic nature of the tin(IV) center. rsc.orglupinepublishers.com A Lewis acid is a chemical species that can accept an electron pair from an electron donor. In organotin compounds, the tin atom is electron-deficient and can expand its coordination number, making it an effective site for coordinating with electron-rich species such as the oxygen atoms in alcohols or carbonyl groups. rsc.orggelest.com

The most common catalytic mechanism involves the tin compound acting as a classic Lewis acid. rsc.org The process begins with the coordination of the tin center to a reactant, typically through a carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation makes the carbon atom more susceptible to nucleophilic attack by another reactant, such as an alcohol, thereby facilitating reactions like esterification, transesterification, and polyurethane formation. rsc.orgnih.gov This mechanism is particularly relevant for organotin carboxylates, like the maleate (B1232345) derivative, where the ligands are not readily exchanged with reactants. lupinepublishers.com The Lewis acidity increases with the number of electron-withdrawing groups attached to the tin atom, following the general sequence R₃SnX < R₂SnX₂ < RSnX₃. gelest.com

Catalytic Action in Polymerization and Crosslinking Reactions

Beyond stabilization, Dioctyltin bis(2-ethylhexyl maleate) functions as a potent catalyst in the synthesis of important polymers like silicones and polyurethanes. reaxis.com

Organotin compounds, including Dioctyltin bis(2-ethylhexyl maleate), are widely used as catalysts for the condensation curing of silicone polymers, particularly for room-temperature-vulcanizing (RTV) systems. reaxis.comtib-chemicals.com These systems typically consist of a silanol (B1196071) (Si-OH) terminated polymer and a crosslinking agent, such as an alkoxysilane.

The catalyst's role is to accelerate the hydrolysis and condensation reactions that form the crosslinked silicone network. reaxis.com The mechanism involves the tin compound catalyzing the reaction between the silanol groups on the polymer chains and the hydrolyzable groups on the crosslinker. google.com This process results in the formation of stable siloxane (Si-O-Si) bonds, building a three-dimensional network that transforms the liquid polymer into a solid, durable elastomer or sealant. reaxis.comtib-chemicals.com The choice of catalyst influences the curing time and final properties of the silicone product. reaxis.com

In the production of polyurethanes, tin catalysts are standard for accelerating the reaction between a polyol (an alcohol with multiple hydroxyl groups) and an isocyanate. tib-chemicals.com Dioctyltin bis(2-ethylhexyl maleate) is effective in catalyzing this polyaddition reaction, often referred to as the "gelling" reaction, which leads to the formation of the primary urethane (B1682113) linkages that build the polymer chain. nih.govreaxis.comsan-apro.co.jp

The catalytic mechanism is believed to proceed via the Lewis acidic nature of the tin compound. lupinepublishers.comnih.gov The tin catalyst can form a complex with either the polyol or the isocyanate, activating it and facilitating the nucleophilic attack of the hydroxyl group on the isocyanate group. This significantly increases the reaction rate, allowing for controlled and efficient formation of polyurethane plastics, foams, coatings, and elastomers. tib-chemicals.comreaxis.com The precise control over the polymerization and crosslinking reactions afforded by the catalyst is critical for determining the final properties of the polyurethane material. reaxis.com

Influence of Ligand Structure on Reactivity and Material Compatibility

The functional characteristics of Dioctyltin bis(2-ethylhexyl maleate) as a polymer stabilizer are intrinsically linked to the molecular architecture of its ligands. The two 2-ethylhexyl maleate groups, bonded to the central dioctyltin moiety, are not merely passive components; they actively dictate the compound's reactivity, thermal stability, and compatibility with polymer matrices, particularly polyvinyl chloride (PVC). ontosight.ai

Reactivity and Stabilization Mechanism:

The primary role of Dioctyltin bis(2-ethylhexyl maleate) in PVC is to inhibit thermal degradation, which proceeds via autocatalytic dehydrochlorination. iyte.edu.trrdd.edu.iq The 2-ethylhexyl maleate ligand contributes to this stabilization through multiple mechanisms:

Reaction with Hydrogen Chloride (HCl): The stabilizer reacts with the HCl released during PVC degradation, preventing it from catalyzing further polymer breakdown. iyte.edu.tr

Diels-Alder Reaction: A key function attributed to the maleate ligand is its ability to react with the conjugated polyene sequences that form in the degrading PVC. These polyenes are responsible for the undesirable coloration (yellow to black) of the polymer. The maleate group, containing a double bond, can undergo a Diels-Alder reaction, effectively "bleaching" the colored polyenes and preserving the initial color of the PVC. iyte.edu.tr

Research comparing different organotin stabilizers has shown that the choice of ligand is critical. For instance, studies comparing dialkyltin maleates with dialkyltin laurates in solution found that laurates are more effective at the primary stabilization step of replacing labile chlorine atoms in the PVC chain. iyte.edu.tr However, the maleates' ability to address polyene formation via the Diels-Alder reaction provides a distinct advantage for color stability. iyte.edu.tr

The reactivity is also influenced by the steric and electronic effects of the ligands. The bulky 2-ethylhexyl groups can modulate the accessibility of the tin center, influencing its catalytic activity and interaction with the polymer chain.

Material Compatibility:

High compatibility with the host polymer is essential for a stabilizer to be effective, ensuring uniform distribution and preventing issues like exudation or "plate-out" on processing equipment. iyte.edu.tr The ligand structure of Dioctyltin bis(2-ethylhexyl maleate) is well-suited for compatibility with nonpolar polymers like PVC.

Performance Comparison: When compared to its dibutyltin (B87310) analogs, Dioctyltin bis(2-ethylhexyl maleate) generally exhibits superior long-term thermal stability, a property attributed to its enhanced polymer compatibility.

The table below summarizes the influence of different ligand types on the performance of organotin stabilizers, highlighting the specific characteristics of the maleate ligand.

Ligand TypePrimary Stabilization MechanismKey AdvantageRelative Hydrolytic Stability
Maleate Ester (e.g., 2-ethylhexyl maleate)HCl scavenging, Diels-Alder reaction with polyenesExcellent color hold and transparencyModerate
Mercaptide/Thioglycolate (e.g., 2-ethylhexyl mercaptoacetate)HCl scavenging, substitution of labile chlorineHigh heat stabilizing efficiency, delayed reactivityHigh reaxis.com
Carboxylate (e.g., Laurate)HCl scavenging, substitution of labile chlorineGood general stabilizationLower than mercaptides

Physicochemical Properties:

The ligand structure directly impacts the compound's physical properties, which in turn affect its handling, processing, and performance. The large organic ligands render the compound extremely hydrophobic.

PropertyValueReference
Water Solubility~0 ng/L at 25°C
Flash Point>110°C
Density~1.1 g/cm³
Physical StateColorless to pale yellow liquid ontosight.ai

Advanced Applications in Polymer and Materials Engineering

High-Performance Thermal Stabilization in Halogenated Polymers

Dioctyltin (B90728) bis(2-ethylhexyl maleate) is a highly effective thermal stabilizer, particularly for halogen-containing polymers like polyvinyl chloride (PVC). researchgate.net PVC is known for its thermal instability during processing at elevated temperatures, which can lead to degradation and the release of hydrochloric acid (HCl). researchgate.netresearchgate.net Organotin compounds, including dioctyltin bis(2-ethylhexyl maleate), are incorporated into PVC formulations to counteract this degradation. ontosight.aireaxis.com They protect the polymer from thermal decomposition, prevent discoloration, and preserve the mechanical properties of the final product. ontosight.aireaxis.com This stabilization is crucial for manufacturing durable PVC products, such as pipes, window frames, and packaging films, that need to withstand environmental stressors like heat and light over their lifespan. ontosight.aireaxis.combnt-chemicals.com The high thermal stability and good compatibility of dioctyltin bis(2-ethylhexyl maleate) with the polymer matrix make it a preferred choice over some other stabilizers. Research has focused on creating novel polymeric thermal stabilizers incorporating dioctyltin maleate (B1232345) units to enhance compatibility and stabilization efficiency further. researchgate.net

PolymerFunction of Dioctyltin bis(2-ethylhexyl maleate)Key BenefitsPrimary Applications
Polyvinyl Chloride (PVC) and other Halogenated PolymersThermal StabilizerPrevents thermal degradation, enhances durability, maintains color and mechanical properties. ontosight.aireaxis.comConstruction materials (pipes, profiles), packaging, coatings. reaxis.combnt-chemicals.com

Catalysis in Silicone Production

In the realm of silicone chemistry, Dioctyltin bis(2-ethylhexyl maleate) functions as a catalyst. It is particularly utilized in the curing process of silicone elastomers and sealants, especially those that cure at room temperature, known as Room Temperature Vulcanizates (RTVs). reaxis.comatamanchemicals.com The catalyst facilitates the cross-linking reactions necessary for the silicone to transition from a liquid or semi-solid state to a durable, flexible solid. reaxis.comatamanchemicals.com This catalytic action is essential for producing a wide range of silicone-based products, including adhesives, sealants, and coatings. reaxis.com The precise control over the curing process afforded by this catalyst ensures the final products exhibit desired properties such as strong adhesion, flexibility, and resistance to weathering. atamanchemicals.com

Catalysis in Polyurethane Manufacturing

Organotin compounds are standard catalysts in the production of polyurethanes, where they accelerate the fundamental reaction between isocyanates and polyols. tib-chemicals.com This controlled catalysis is vital for forming the polymer structure and significantly influences the properties of the final polyurethane material. tib-chemicals.comreaxis.com Dioctyltin bis(2-ethylhexyl maleate) is one of the organotin catalysts employed in these processes. reaxis.com

In the formulation of polyurethane adhesives and sealants, Dioctyltin bis(2-ethylhexyl maleate) acts as an effective catalyst. ontosight.aireaxis.com Metal-based catalysts are crucial for developing adhesives and sealants with improved performance characteristics, such as faster curing times and stronger bonds. reaxis.com Tin catalysts, in particular, are noted for their ability to promote crosslinking reactions, ensuring a robust and durable bond. reaxis.com These materials are valued in the construction and automotive industries for their flexibility and weather resistance. tib-chemicals.comtib-chemicals.com

The production of polyurethane coatings and elastomers also relies on catalysts like Dioctyltin bis(2-ethylhexyl maleate) to ensure efficient curing and achieve desired material properties. ontosight.aitib-chemicals.com Polyurethane coatings provide durability and abrasion resistance, while elastomers offer flexibility and resilience. reaxis.com The use of metal-based catalysts allows for a controlled curing process, resulting in coatings and elastomers with specific, pre-selected performance characteristics. reaxis.com These systems are applied in demanding environments, including the automotive and construction industries. tib-chemicals.com

Tin-containing catalysts play a significant role in the manufacturing of both soft and rigid polyurethane foams. tib-chemicals.com These catalysts control the curing time and influence the cell structure of the foam, which is critical to its final properties. tib-chemicals.com Rigid foams are widely used as insulation materials in construction, while flexible foams are used in furniture and automotive seating. tib-chemicals.comtib-chemicals.com The catalytic process must be precisely managed to ensure uniform foam formation and achieve the desired density, structural integrity, and thermal properties. tib-chemicals.com While specific sulfur-containing tin catalysts are often highlighted for foam applications, the broader class of organotins is essential to the industry. google.com

Polyurethane ApplicationCatalytic RoleResulting Material Properties
Adhesives & SealantsPromotes crosslinking, controls curing time. reaxis.comStrong bonds, high flexibility, weather resistance. reaxis.comtib-chemicals.com
Coatings & ElastomersEnsures efficient and controlled curing. reaxis.comDurability, abrasion resistance, resilience. reaxis.com
Foams (Rigid & Flexible)Drives curing time, controls cell structure. tib-chemicals.comUniform foam formation, desired density, structural integrity. tib-chemicals.com

Analytical Methods for Characterization and Environmental Monitoring

Thermogravimetric Analysis (TGA) for Decomposition Thresholds

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of chemical substances like Dioctyltin (B90728) bis(2-ethylhexyl maleate). This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provide precise information on the temperatures at which the compound begins to degrade.

Research and material data indicate that dioctyltin compounds are recognized for their high thermal stability, a key property for their application as heat stabilizers in polymers such as PVC. atamanchemicals.com The decomposition temperature for dioctyltin compounds, in general, is reported to be above 250°C. industrialchemicals.gov.au For Dioctyltin bis(2-ethylhexyl maleate) specifically, the flash point is noted as being greater than 110°C, with decomposition thresholds predicted to be above 150°C, based on analogous maleate (B1232345) compounds. Another related dioctyltin compound, used as a thermal stabilizer, was shown by TGA to degrade at higher temperatures compared to unstabilized polymer films. core.ac.uk

The thermal degradation process typically involves the cleavage of the tin-carbon and ester bonds, leading to the formation of volatile byproducts and a gradual loss of mass. The specific onset and rate of decomposition can be influenced by the atmosphere (e.g., inert or oxidative) and the heating rate used during the TGA experiment.

Table 1: Thermal Properties of Dioctyltin bis(2-ethylhexyl maleate) and Related Compounds

PropertyValueCompound Context
Decomposition Temperature >250°CGeneral for dioctyltin compounds industrialchemicals.gov.au
Decomposition Threshold >150°CPredicted for Dioctyltin bis(2-ethylhexyl maleate)
Flash Point >110°CDioctyltin bis(2-ethylhexyl maleate)

Methodologies for Environmental Sample Analysis

The monitoring of organotin compounds such as Dioctyltin bis(2-ethylhexyl maleate) in the environment is essential due to their potential persistence and ecological impact. Various sophisticated analytical methodologies have been developed to extract, identify, and quantify these compounds in complex environmental matrices like water, soil, and sediment. The choice of method often depends on the sample type, the required sensitivity, and the specific organotin species being targeted.

The primary analytical techniques involve chromatography coupled with sensitive detection systems. Gas Chromatography (GC) and Liquid Chromatography (LC) are the most common separation methods. sciex.comlabrulez.com For detection, Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offer high selectivity and low detection limits. nih.govnih.gov

A critical step in the analysis of organotins, particularly for GC-based methods, is sample preparation. This process typically includes:

Extraction: The compounds are first extracted from the solid or liquid sample matrix using an appropriate organic solvent, such as acetonitrile, hexane, or a methanol (B129727) mixture. sciex.comlabrulez.com Ultrasonic extraction is a common technique used to improve efficiency. nih.gov

Derivatization: Since many organotin compounds are not sufficiently volatile for GC analysis, a derivatization step is necessary. This involves converting the polar organotin species into more volatile and thermally stable derivatives. Common derivatization reagents include sodium tetraethylborate (NaBEt4) for ethylation or Grignard reagents (e.g., pentylmagnesium bromide) for alkylation. labrulez.comresearchgate.net

Clean-up: The sample extract may undergo a clean-up step, for instance using a solid-phase extraction (SPE) column, to remove interfering substances from the matrix. nih.gov

Liquid chromatography methods, particularly LC-MS/MS, can often analyze organotin compounds directly without the need for derivatization, simplifying the sample preparation process and reducing analysis time. sciex.comnih.gov This makes LC-based techniques an increasingly preferred option for environmental monitoring. sciex.com

Table 2: Representative Methodologies for Dioctyltin Compound Analysis in Environmental Samples

ParameterGas Chromatography (GC) MethodsLiquid Chromatography (LC) Methods
Instrumentation GC-MS, GC-MS/MSLC-MS/MS, LC-ICP-MS
Sample Matrix Water, Soil, Sediment, BiotaWater, Soil, Sediment, Food Packaging nih.govnih.gov
Extraction Solvent Hexane/Methanol/Acetate Buffer labrulez.comAcetonitrile, Dichloromethane sciex.comnih.gov
Derivatization Required (e.g., Ethylation with NaBEt4, Alkylation with Grignard reagents) labrulez.comNot typically required sciex.com
Separation Column Non-polar capillary column (e.g., Agilent VF-XMS) researchgate.netanalchemres.orgC18 column nih.gov
Detection Mode Electron Impact (EI), Selected Ion Monitoring (SIM) labrulez.comgcms.czElectrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) sciex.comnih.gov
Typical Detection Limit Low ng/g to µg/kg rangeLow µg/kg to ng/L range nih.gov

Emerging Research Themes and Future Perspectives

Structure-Property Relationships and Computational Chemistry

The performance of Dioctyltin (B90728) bis(2-ethylhexyl maleate) as a thermal stabilizer and catalyst is intrinsically linked to its molecular architecture. The central tin atom, bonded to two octyl groups and two 2-ethylhexyl maleate (B1232345) ligands, provides high thermal stability and compatibility with polymer matrices. The long, branched alkyl chains of the octyl and 2-ethylhexyl groups contribute to its solubility in organic materials and its low volatility.

Computational chemistry is emerging as a powerful tool to elucidate these structure-property relationships at a molecular level. Researchers are employing computational models to predict how modifications to the ligand structure could enhance catalytic efficiency or thermal stabilizing properties. For instance, altering the ligands can influence the reactivity of the tin center, which acts as a Lewis acid to facilitate catalytic processes. reaxis.com The presence of specific ligands, such as those containing sulfur, has been shown to improve hydrolytic stability and control reactivity in polyurethane systems. reaxis.com

Interactive Table: Predicted Physicochemical Properties

Property Value
Molecular Formula C40H72O8Sn
Molecular Weight 799.7 g/mol
Density 1.1 g/cm³
Flash Point >110°C (>230°F)

Innovations in Sustainable Synthesis

Traditional synthesis routes for organotin compounds often involve multi-step processes and the use of organo-magnesium or -aluminum reagents, which can be expensive and generate significant solvent waste. rdd.edu.iqlupinepublishers.com The primary industrial synthesis of Dioctyltin bis(2-ethylhexyl maleate) involves the esterification of dioctyltin oxide with 2-ethylhexyl maleate. While effective, this process often requires acidic catalysts like p-toluenesulfonic acid.

Current research is focused on developing more sustainable and "green" synthesis methods. These innovative approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com One promising area is the use of novel catalytic systems that are more efficient and can be easily recycled. For example, research into the synthesis of related plasticizers has demonstrated the potential of using inexpensive and recyclable Brønsted acidic ionic liquids as both solvents and catalysts. researchgate.netmdpi.commonash.edu Such methods can lead to high product yields and selectivity while simplifying the purification process. researchgate.netmdpi.com Solvent-free synthesis conditions are also being explored to further reduce the environmental impact of production. mdpi.com

Advanced Materials Design Utilizing Dioctyltin bis(2-ethylhexyl maleate)

Dioctyltin bis(2-ethylhexyl maleate) is primarily used as a thermal stabilizer for polyvinyl chloride (PVC) and other halogenated polymers. It enhances the durability and lifespan of these materials by protecting them from degradation caused by heat and light. ontosight.ai It also functions as a catalyst in the production of silicones and polyurethanes. chromatographyonline.com

Future research is aimed at leveraging the unique properties of this compound in the design of advanced materials. By incorporating Dioctyltin bis(2-ethylhexyl maleate) into polymer composites, researchers are exploring the development of materials with enhanced properties. For instance, the integration of metal complexes into polymer matrices can significantly alter their optical and physical characteristics. nih.gov There is potential to design novel polymers with improved thermal resistance, controlled reactivity, and specific optical properties for a range of applications, including adhesives, sealants, and coatings. ontosight.ai The hydrolytic stability imparted by certain organotin structures is also a key feature being exploited in formulations for applications requiring long-term performance. reaxis.com

Comprehensive Environmental Fate Modeling

Understanding the environmental fate of Dioctyltin bis(2-ethylhexyl maleate) is crucial due to the known environmental risks associated with some organotin compounds. ontosight.ai Dioctyltin compounds are noted for their potential reproductive toxicity. chromatographyonline.com Being extremely hydrophobic, Dioctyltin bis(2-ethylhexyl maleate) has very low water solubility. This property influences its distribution and persistence in the environment.

Comprehensive environmental fate modeling is a key area of emerging research. nih.gov These models aim to predict the behavior of the compound in various environmental compartments, such as soil and water. Standard laboratory studies on environmental fate may not always accurately reflect real-world conditions, especially for persistent substances. battelle.org Therefore, more advanced modeling approaches are being developed that incorporate factors like photodegradation, biodegradation by microbial communities, and partitioning in complex environmental systems. battelle.orgnih.gov

Research on the biodegradation of structurally similar compounds, like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), shows that microbial degradation is possible, although the rate can be influenced by factors such as bioavailability and the presence of other organic matter. nih.govosti.govnih.gov The biodegradability of dioctyltin maleate itself has been characterized as low in some studies. env.go.jp Future modeling efforts will likely focus on developing more accurate predictions of its persistence, potential for bioaccumulation, and the formation of degradation products in the environment. battelle.orgenv.go.jp

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Dioctyltin bis(2-ethylhexyl maleate) in experimental settings?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound, leveraging reference spectra such as the NIST Mass Spectrometry Database (NIST MS number: 133337) for accurate peak assignment . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on tin (Sn) coupling patterns and ester group signals. Ensure purity validation via high-performance liquid chromatography (HPLC) with UV detection at 210–240 nm, as maleate derivatives absorb strongly in this range.

Q. How should researchers handle Dioctyltin bis(2-ethylhexyl maleate) safely in laboratory environments?

  • Methodological Answer : Adhere to GHS hazard classifications:

  • Acute aquatic toxicity (Category 1) : Use secondary containment to prevent environmental release.
  • Specific target organ toxicity (Category 2) : Implement fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .
  • Skin irritation (Category 3) : Conduct pre-experiment risk assessments using tools like CHEMTREC guidelines (emergency contact: 1-800-255-3924) to establish spill-response protocols .

Q. What are the key physicochemical properties influencing the compound’s stability in experimental systems?

  • Methodological Answer : Prioritize studies on:

  • Hydrolysis susceptibility : Test stability in aqueous buffers (pH 4–9) at 25–60°C, monitoring degradation via FT-IR for ester bond cleavage.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C likely based on maleate analogs) .
  • Solubility : Determine partition coefficients (log P) using octanol-water systems to predict bioavailability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for organotin compounds like Dioctyltin bis(2-ethylhexyl maleate)?

  • Methodological Answer : Address discrepancies (e.g., conflicting organ toxicity classifications vs. aquatic toxicity thresholds ) by:

Dose-response modeling : Use OECD Test No. 203 (fish acute toxicity) and No. 210 (embryo toxicity) to standardize endpoints.

Mechanistic studies : Apply transcriptomics to identify gene expression changes in liver cells (e.g., CYP450 induction) linked to repeated exposure effects .

Cross-validate data against structurally similar phthalates (e.g., bis(2-ethylhexyl) phthalate, CAS 117-81-7) to identify class-specific trends .

Q. What experimental designs are optimal for studying the compound’s environmental fate in aquatic systems?

  • Methodological Answer : Design microcosm experiments to simulate real-world conditions:

  • Photodegradation : Exclude UV light in control systems using amber glass, comparing degradation rates via LC-MS.
  • Sediment interaction : Measure adsorption coefficients (Kd) using EPA Method 1619, accounting for organic carbon content.
  • Bioaccumulation : Use Daphnia magna as a model organism, applying OECD 315 guidelines to quantify biomagnification factors .

Q. How can theoretical frameworks enhance understanding of the compound’s degradation pathways?

  • Methodological Answer : Integrate density functional theory (DFT) calculations to predict reaction intermediates during hydrolysis or oxidation. Pair computational results with experimental data (e.g., ESR spectroscopy for radical detection) to validate mechanisms . For microbial degradation studies, apply Monod kinetics to model substrate utilization rates in biofilm reactors .

Data Contradiction Analysis

Q. Why do spectral databases lack comprehensive reference data for Dioctyltin bis(2-ethylhexyl maleate)?

  • Methodological Answer : Limited commercial availability (e.g., Kanto Reagents’ catalog lists only deuterated analogs like hexane-d8-dioate, CAS 1214718-98-5 ) restricts standardized spectral collections. To address this:

  • Synthesize in-house : Optimize esterification protocols using tin catalysts and maleic anhydride.
  • Contribute to open databases : Share characterized spectra (e.g., via NIST WebBook) with metadata on experimental conditions (e.g., ionization energy in MS) .

Methodological Best Practices

  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare toxicity endpoints, ensuring sample sizes ≥6 per group to mitigate variability .
  • Data reporting : Include SI units, uncertainty intervals, and raw spectra in supplementary materials to comply with journal standards (e.g., ACS, RSC guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.